molecular formula C23H25ClFN3O2S B2904603 2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115486-29-7

2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2904603
CAS RN: 1115486-29-7
M. Wt: 461.98
InChI Key: PUMXYMREGCQCRF-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClFN3O2S and its molecular weight is 461.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

A study involved the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, which was further reacted with thionyl chloride and hydrazine hydrate, among other compounds, to produce Schiff bases. These bases, upon reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, yielded the title compounds, which were then screened for antifungal and antibacterial activities. This process highlights the compound's role in creating antimicrobial agents (Patel & Patel, 2010).

Antitubercular Activity

Another research synthesized novel quinazoline derivatives and evaluated them for antitubercular activity against Mycobacterium tuberculosis. This involved the preparation of key intermediates through oxidation and coupling processes, which were then subjected to various reactions to yield the desired quinazoline carboxamides. These compounds displayed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in tuberculosis treatment (Marvadi et al., 2020).

Antifungal Activity

Research on the synthesis of novel s-substituted fluoroquinazoline derivatives revealed their antifungal properties. The study explored the mechanism of action against Fusarium oxysporum, showing a significant inhibitory effect on fungal growth. This investigation contributes to understanding the antifungal potential of quinazoline derivatives and their application in combating fungal infections (Xu et al., 2007).

Analgesic Activity

A study focused on synthesizing new pyrazoles and triazoles bearing a quinazoline moiety and evaluating their analgesic activity. The research involved multiple steps of synthesis, including the preparation of acetohydrazide, its reaction with various compounds to form pyrazoles, hydrazones, and thiazoles, and subsequent screening for analgesic properties. This work underscores the potential of quinazoline derivatives in developing new pain management drugs (Saad et al., 2011).

Fluorogenic Properties for Metal Ion Detection

Quinazoline derivatives have been studied for their fluorogenic chemodosimetric behaviors towards metal ions, particularly Hg2+. A specific thioamide derivative of quinazoline demonstrated highly selective fluorescence enhancing properties upon interaction with Hg2+, suggesting its application in sensitive and selective metal ion detection (Song et al., 2006).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O2S/c1-13(2)11-28-22(30)16-9-8-15(21(29)26-14(3)4)10-20(16)27-23(28)31-12-17-18(24)6-5-7-19(17)25/h5-10,13-14H,11-12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMXYMREGCQCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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